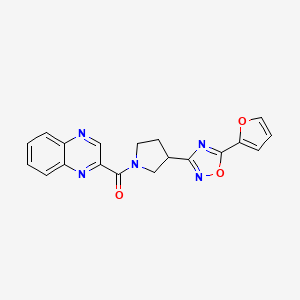

(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone

Description

The compound (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a heterocyclic methanone derivative featuring a pyrrolidine core substituted with a 1,2,4-oxadiazole ring bearing a furan-2-yl group and linked to a quinoxalin-2-yl moiety via a ketone bridge. Quinoxaline derivatives are known for their electron-deficient aromatic systems, which facilitate π–π stacking interactions in biological targets, while 1,2,4-oxadiazoles contribute to metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name |

[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-quinoxalin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3/c25-19(15-10-20-13-4-1-2-5-14(13)21-15)24-8-7-12(11-24)17-22-18(27-23-17)16-6-3-9-26-16/h1-6,9-10,12H,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJPGVBFPMMZIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=NC5=CC=CC=C5N=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Core Heterocyclic Modifications

- Pyridyl vs. Quinoxalinyl Substituents: Compounds such as 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) from replace the quinoxaline with a pyridyl group.

- Oxadiazole vs. Triazole Linkers: describes (3-(3-hydroxyquinoxalin-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)(4-methoxyphenyl)methanone (4b), where a triazole replaces the oxadiazole. Triazoles offer stronger hydrogen-bonding capacity but may introduce steric hindrance compared to oxadiazoles .

Substituent Effects

- Furan vs. Phenylethyl Groups : The furan-2-yl group in the target compound provides a planar, oxygen-containing heterocycle, enhancing π-stacking and metabolic stability. In contrast, phenylethyl substituents in ’s compounds introduce lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Antiviral Potential

Compounds like 1a and 1b in exhibit antiviral activity, attributed to their pyrrolidine-oxadiazole scaffolds. The target compound’s quinoxaline moiety may enhance binding to viral proteases or polymerases through π–π interactions, though direct evidence is lacking .

Similarity Coefficient Analysis

Using Tanimoto coefficients (), the target compound shows moderate similarity (~0.65–0.70) to 1a and 4b due to shared pyrrolidine/heterocyclic motifs. Lower similarity (~0.40) is observed with non-oxadiazole derivatives, highlighting the critical role of the 1,2,4-oxadiazole ring in defining its chemotype .

Research Findings and Gaps

- Synthetic Challenges: The target compound’s furan and quinoxaline groups may require multi-step synthesis, as seen in and , where palladium-catalyzed couplings or cyclization reactions are employed .

- Unexplored Activities: While quinoxaline derivatives are studied for anticancer and antimicrobial effects, the biological profile of this specific compound remains uncharacterized.

Q & A

Q. What are the recommended synthetic routes for (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone?

- Methodological Answer : The synthesis involves cyclocondensation of precursors (e.g., quinoxaline-2-carboxylic acid derivatives with oxadiazole-bearing pyrrolidine intermediates). Key steps include:

- Oxadiazole formation : Reacting nitrile derivatives with hydroxylamine under reflux (80–100°C) in ethanol/water mixtures .

- Pyrrolidine functionalization : Coupling via carbodiimide-mediated amidation or nucleophilic substitution under inert atmosphere .

- Purification : Column chromatography (SiO₂) with gradient elution (hexane/ethyl acetate) to isolate intermediates .

Q. Which structural characterization techniques are critical for confirming the compound’s identity?

- Methodological Answer :

- NMR spectroscopy : H and C NMR to confirm proton environments (e.g., quinoxaline aromatic signals at δ 8.5–9.0 ppm) and carbon connectivity .

- X-ray crystallography : Resolve stereochemistry of the pyrrolidine-oxadiazole moiety (e.g., bond angles and torsional strain analysis) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H] for C₂₀H₁₆N₆O₂: 397.1284) .

Q. What key structural features influence the compound’s reactivity?

- Methodological Answer :

- Oxadiazole ring : Electrophilic susceptibility at the N-O bond, enabling nucleophilic attacks (e.g., hydrolysis under acidic conditions) .

- Furan substituent : π-electron density enhances regioselectivity in cross-coupling reactions .

- Quinoxaline moiety : Planar aromatic system facilitates π-π stacking in supramolecular interactions .

Q. How can solubility challenges be addressed during in vitro bioassays?

- Methodological Answer :

- Solvent screening : Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in buffered saline (pH 7.4) to avoid precipitation .

- Surfactant use : Add 0.1% Tween-80 to improve aqueous dispersion .

- Table : Solubility in common solvents (e.g., DMSO: >10 mg/mL; water: <0.1 mg/mL) .

Q. What analytical techniques are used to monitor reaction progress?

- Methodological Answer :

- TLC : Silica plates with UV visualization (Rf ~0.3 in 1:1 hexane/ethyl acetate) .

- HPLC : C18 column, gradient elution (water/acetonitrile with 0.1% formic acid) to quantify intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂ at 1–5 mol%) .

- Kinetic studies : Monitor activation energy via Arrhenius plots to identify rate-limiting steps .

Q. What strategies are employed to establish structure-activity relationships (SAR) for antimicrobial activity?

- Methodological Answer :

- Bioisosteric replacement : Substitute furan with thiophene to assess impact on MIC (minimum inhibitory concentration) against S. aureus .

- Docking studies : Use AutoDock Vina to model interactions with bacterial topoisomerase IV (PDB: 3TTZ) .

- Table : SAR data for derivatives (e.g., EC₅₀ values vs. substituent electronegativity) .

Q. How can contradictory data on solubility vs. bioactivity be resolved?

- Methodological Answer :

- Multivariate analysis : Apply PCA (Principal Component Analysis) to correlate logP, polar surface area, and IC₅₀ values .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance solubility without compromising activity .

Q. What methodologies assess the compound’s environmental persistence and ecotoxicity?

- Methodological Answer :

Q. How is computational modeling integrated to predict metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.